molecular formula C7H16ClN B1487370 3-Ethyl-3-methylpyrrolidine hydrochloride CAS No. 2206969-73-3

3-Ethyl-3-methylpyrrolidine hydrochloride

Cat. No. B1487370
M. Wt: 149.66 g/mol
InChI Key: MQAJNWAGAPJKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-methylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 2206969-73-3 . It is used for medicinal purposes and finds extensive applications in scientific research, including pharmaceuticals, organic synthesis, and material science.


Molecular Structure Analysis

The molecular formula of 3-Ethyl-3-methylpyrrolidine hydrochloride is C7H16ClN . The average mass is 113.201 Da and the monoisotopic mass is 113.120445 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-3-methylpyrrolidine include a density of 0.8±0.1 g/cm^3, a boiling point of 128.5±8.0 °C at 760 mmHg, and a vapor pressure of 10.6±0.2 mmHg at 25°C . The compound also has a molar refractivity of 35.7±0.3 cm^3, a polar surface area of 12 Å^2, and a molar volume of 140.7±3.0 cm^3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown the utility of derivatives of 3-Ethyl-3-methylpyrrolidine in synthesizing novel compounds with promising antimicrobial properties. For instance, the synthesis of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones demonstrated significant in vitro antifungal activities against several test fungi, highlighting its potential as a novel fungicide. Advanced studies, such as density functional theory (DFT) calculations, have further explored the structure-activity relationships of these compounds, underscoring their scientific value in developing new antimicrobial agents (Cvetković et al., 2019).

Analytical Method Development

The compound has also been implicated in the development of new analytical methods. For example, research into the validation of a capillary electrophoresis method for determining N-methylpyrrolidine highlights the importance of precise analytical techniques in pharmaceutical quality control. This work exemplifies the rigorous approach needed to ensure the safety and efficacy of pharmaceutical products (Prasanna et al., 2010).

Photophysical Properties for Biomedical Applications

Derivatives of 3-Ethyl-3-methylpyrrolidine have been synthesized and evaluated for their photophysical properties, showing strong blue fluorescence. These compounds are being explored as potential dyes for biomedical applications, such as in cell trafficking and pharmacokinetics studies. The synthesis of 3-ethylpyrrolo[3,2-f]quinoline derivatives and their evaluation indicate their suitability as high-efficiency fluorescent labels in biological media, offering alternatives to currently used dyes (Carta et al., 2015).

Corrosion Science

Research into the corrosion properties of metals in various solvents has included derivatives of 3-Ethyl-3-methylpyrrolidine. Studies have shown that the anionic components of solvents significantly influence the corrosion behavior of materials, which is critical for selecting appropriate materials in industrial applications. This research provides valuable insights into the compatibility of different metals with solvent systems, guiding material selection for corrosion resistance (Wang et al., 2014).

properties

IUPAC Name

3-ethyl-3-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7(2)4-5-8-6-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAJNWAGAPJKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-3-methylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-3-methylpyrrolidine hydrochloride
Reactant of Route 2
3-Ethyl-3-methylpyrrolidine hydrochloride
Reactant of Route 3
3-Ethyl-3-methylpyrrolidine hydrochloride
Reactant of Route 4
3-Ethyl-3-methylpyrrolidine hydrochloride
Reactant of Route 5
3-Ethyl-3-methylpyrrolidine hydrochloride
Reactant of Route 6
3-Ethyl-3-methylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.